molecular formula C20H26N4O5S B2817851 (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1396802-94-0

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2817851
CAS No.: 1396802-94-0
M. Wt: 434.51
InChI Key: QTCPOKPYBLMLMP-UHFFFAOYSA-N
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Description

The compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone features a 1,2,4-oxadiazole core linked to an azetidine ring and a piperidine moiety substituted with a methylsulfonyl group. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting G-protein-coupled receptors (GPCRs) like GPR119, as seen in patent literature .

Properties

IUPAC Name

[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-28-17-6-4-3-5-15(17)11-18-21-19(29-22-18)16-12-23(13-16)20(25)14-7-9-24(10-8-14)30(2,26)27/h3-6,14,16H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCPOKPYBLMLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the 2-methoxybenzyl group: This step involves the alkylation of the oxadiazole ring with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the azetidine ring: The azetidine ring can be formed by the cyclization of an appropriate amino alcohol with a halogenated compound.

    Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.

    Final coupling step: The final step involves the coupling of the azetidine and piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine or other reduced forms under suitable reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Nucleophiles: Sodium methoxide (NaOMe), sodium hydride (NaH), or Grignard reagents.

Major Products

    Oxidation products: Hydroxylated or carbonylated derivatives.

    Reduction products: Amines or other reduced forms of the oxadiazole ring.

    Substitution products: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

The compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by relevant data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has shown promise in preclinical trials against various cancer cell lines.

Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar oxadiazole derivatives. The results demonstrated that these compounds could inhibit cell proliferation in breast and lung cancer models by targeting specific signaling pathways involved in cell survival .

Antimicrobial Properties

The compound's piperidine component has been associated with antimicrobial activity. Research indicates that piperidine derivatives can disrupt bacterial cell membranes, leading to cell death.

Case Study: Antimicrobial Testing
In a recent investigation, the compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) that suggests effective antimicrobial properties .

Neuroprotective Effects

The neuroprotective potential of this compound is noteworthy. Studies have suggested that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection
Research published in Neuroscience Letters demonstrated that compounds similar to this one could significantly reduce neuronal death in models of neurodegenerative diseases such as Alzheimer's disease .

Pain Management

The analgesic properties of piperidine derivatives are well-documented. The compound's ability to modulate pain pathways presents a significant opportunity for developing new pain management therapies.

Case Study: Pain Relief
A clinical trial assessed the efficacy of a related piperidine compound in patients with chronic pain conditions. The findings indicated a marked reduction in pain scores compared to placebo .

Synthesis of Novel Materials

Beyond biological applications, the unique chemical structure allows for the synthesis of novel materials with potential applications in electronics and photonics.

Case Study: Material Development
A study explored the use of oxadiazole-containing polymers for organic light-emitting diodes (OLEDs). The results indicated improved efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Findings:

Oxadiazole Core : The 1,2,4-oxadiazole ring is a critical pharmacophore, enabling dipole interactions and hydrogen bonding with biological targets. Substitutions at the 3-position (e.g., 2-methoxybenzyl, pyridinyl, isopropyl) modulate receptor affinity and selectivity .

Piperidine/Azetidine Linkage: The piperidine-azetidine methanone scaffold optimizes spatial orientation for receptor binding. Methylsulfonyl groups (target compound) improve solubility compared to lipophilic substituents like trifluoromethyl or cyclopentyl .

Substituent Effects: 2-Methoxybenzyl: Enhances aromatic interactions but may reduce metabolic stability due to steric hindrance . Isopropyl: Bulky substituents improve metabolic stability but may reduce binding pocket compatibility .

Biological Activity

The compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Azetidine Ring : A four-membered nitrogen-containing ring that may influence the compound's pharmacokinetic properties.
  • Oxadiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Methanesulfonamide Group : Often associated with increased solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxybenzyl group may enhance this activity by improving membrane permeability.

Anticancer Potential

Several studies have explored the anticancer potential of oxadiazole derivatives. For example, a study demonstrated that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The incorporation of the azetidine moiety may contribute to this effect by acting on specific cellular targets involved in cell cycle regulation.

Enzyme Inhibition

The compound's piperidine component suggests potential as an enzyme inhibitor. Research indicates that piperidine derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's. This property could make the compound a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated various oxadiazole derivatives against a panel of bacteria and fungi. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) lower than conventional antibiotics, indicating strong antimicrobial activity.
  • Cytotoxicity Assays : In vitro cytotoxicity assays on cancer cell lines revealed that compounds with oxadiazole rings induced significant cell death at micromolar concentrations. The mechanism was linked to oxidative stress and mitochondrial dysfunction.
  • Enzyme Inhibition Studies : Preliminary studies indicated that derivatives of piperidine showed promising results as inhibitors of α-glucosidase, suggesting potential applications in managing diabetes.

Data Table: Biological Activities of Related Compounds

Compound StructureBiological ActivityReference
Oxadiazole Derivative AAntimicrobial (MIC < 10 µg/mL)
Piperidine Derivative BEnzyme Inhibition (α-glucosidase IC50 = 50 µM)
Azetidine Derivative CCytotoxicity (IC50 = 15 µM in cancer cell line)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the azetidine-oxadiazole and piperidine-methanesulfonyl moieties in this compound?

  • Methodology : Multi-step synthesis is typically required. For the azetidine-oxadiazole core, cyclization of amidoxime precursors under controlled temperatures (80–120°C) with catalysts like Pd(OAc)₂ is common . The piperidine-methanesulfonyl group can be introduced via nucleophilic substitution using methanesulfonyl chloride in anhydrous dichloromethane .
  • Key Considerations : Ensure inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Use HPLC to monitor reaction progress (≥95% purity thresholds) .

Q. How should researchers characterize the purity and structural integrity of intermediates during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H-NMR: δ 8.2–8.5 ppm for oxadiazole protons) .
  • HPLC-MS : Detect by-products (e.g., unreacted azetidine precursors) and quantify purity .
    • Validation : Compare spectral data with computationally predicted values (DFT or molecular modeling) .

Q. What are common challenges in isolating the final product, and how can they be mitigated?

  • Challenges : Low yields due to steric hindrance at the azetidine coupling site or sulfonylation inefficiencies .
  • Solutions :

  • Optimize reaction stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride for complete piperidine sulfonylation) .
  • Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradients) for purification .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • Approach :

  • DFT Calculations : Predict transition states for oxadiazole cyclization to identify optimal catalysts (e.g., Pd vs. Cu) .
  • Solvent Screening : Simulate polarity effects using COSMO-RS models to select solvents improving yield (e.g., DMF vs. THF) .
    • Case Study : A 2024 study demonstrated a 15% yield increase in oxadiazole formation by switching from THF to DMF, aligning with computational predictions .

Q. How should researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

  • Troubleshooting Framework :

Variable Impact Mitigation
Compound solubilityPoor DMSO solubility alters assay resultsUse sonication or co-solvents (e.g., PEG-400)
Metabolic instabilityRapid degradation in cell mediaAdd stabilizers (e.g., ascorbic acid)
Off-target effectsNon-specific binding in enzymatic assaysValidate with orthogonal assays (SPR vs. fluorescence)

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Structural Modifications :

  • Replace the 2-methoxybenzyl group with a trifluoromethyl analog to reduce CYP450-mediated oxidation .
  • Introduce methyl groups at the azetidine C3 position to sterically shield the oxadiazole ring .
    • Experimental Validation : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS quantification .

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